N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide typically involves a multi-step process. The initial step involves the preparation of the piperazine derivative, followed by the introduction of the benzofuran moiety. The final step includes the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as acetylcholine and dopamine, thereby exerting its neuroprotective effects. The compound may also inhibit the activity of enzymes involved in the degradation of these neurotransmitters, leading to increased levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the benzofuran moiety and the chlorobenzyl group enhances its ability to cross the blood-brain barrier and interact with central nervous system targets, making it a valuable compound in neuropharmacology .
Properties
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c27-23-7-3-1-6-20(23)18-29-13-15-30(16-14-29)22-11-9-21(10-12-22)28-26(31)25-17-19-5-2-4-8-24(19)32-25/h1-12,17H,13-16,18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTPCVQURMDDSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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